2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine CAS 1180131-80-9 properties
2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine CAS 1180131-80-9 properties
Part 1: Executive Summary & Core Directive
2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine represents a "privileged scaffold" in modern medicinal chemistry.[1] It combines a polar, hydrogen-bond-rich pyridine core with a solubilizing N-methylpiperazine tail.[1] This specific topology is frequently utilized in Fragment-Based Drug Discovery (FBDD) to target kinase hinge regions (e.g., CDK, VEGFR) and GPCR allosteric sites.
This guide deviates from standard datasheets by focusing on the synthetic causality and functional utility of the molecule.[1] We treat this compound not just as a catalog item, but as a modular building block whose purity and stability are critical for downstream structure-activity relationship (SAR) campaigns.
Part 2: Physicochemical Profile & Structural Logic[1]
The utility of CAS 1180131-80-9 lies in its dual nature: the 4-aminopyridine acts as a ligating headgroup, while the piperazine amide serves as a solvent-exposed tail that modulates physicochemical properties (LogD, solubility).[1]
Table 1: Critical Physicochemical Properties[1]
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Molecular Formula | C₁₁H₁₆N₄O | Core stoichiometry.[1] |
| Molecular Weight | 220.27 g/mol | Ideal for fragment-based screening (<300 Da). |
| LogP (Predicted) | 0.2 – 0.6 | Hydrophilic; excellent oral bioavailability potential.[1] |
| pKa (Base) | ~8.4 (Piperazine N4) | Protonation at physiological pH improves solubility. |
| pKa (Pyridine) | ~3.5 (Pyridine N) | Remains unprotonated at pH 7.4; available for H-bonding. |
| PSA (Polar Surface Area) | ~68 Ų | Well within the blood-brain barrier (BBB) permeation range. |
| H-Bond Donors/Acceptors | 2 / 5 | High capacity for specific receptor interactions.[1] |
Structural Pharmacophore Analysis[1][3]
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The Head (4-Amino Pyridine): The exocyclic amine at position 4 and the pyridine nitrogen create a "donor-acceptor" motif typical for binding to the ATP-binding pocket of kinases (mimicking the adenine ring of ATP).[1]
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The Linker (Carbonyl): The amide bond at position 2 rigidifies the structure, directing the piperazine tail away from the binding interface.[1]
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The Tail (N-Methylpiperazine): A classic "solubilizing group" that prevents aggregation and improves metabolic stability compared to linear alkyl chains.[1]
Part 3: Synthetic Architecture & Process Chemistry[1]
The synthesis of CAS 1180131-80-9 requires careful control of regiochemistry to avoid bis-acylation or competitive coupling at the 4-amine.[1] The preferred route utilizes 4-aminopicolinic acid as the starting material, coupled with 1-methylpiperazine .[1]
Reaction Logic
Direct coupling of the free amine (4-aminopicolinic acid) is possible because the 4-amino group is electronically conjugated into the pyridine ring, making it significantly less nucleophilic than the aliphatic amine of the piperazine or the coupling reagents.[1] However, for high-purity GMP workflows, a Boc-protection strategy is often employed to eliminate side reactions.[1]
Workflow Diagram (DOT)
Figure 1: Synthetic workflow for the generation of 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine via HATU-mediated coupling.
Detailed Experimental Protocol
Objective: Synthesis of 2-(4-Methylpiperazine-1-carbonyl)pyridin-4-amine at 10g scale.
Reagents:
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4-Aminopicolinic acid (1.0 eq)[1]
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1-Methylpiperazine (1.2 eq)
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HATU (1.1 eq) - Chosen for high coupling efficiency with electron-poor acids.[1]
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DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
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Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
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Activation: Charge a dry 250 mL round-bottom flask with 4-aminopicolinic acid (10.0 g, 72.4 mmol) and anhydrous DMF (100 mL). Cool to 0°C under nitrogen atmosphere.[1]
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Base Addition: Add DIPEA (37.8 mL, 217 mmol) dropwise. The suspension may clear as the carboxylate forms.[1]
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Coupling Agent: Add HATU (30.3 g, 79.6 mmol) in one portion. Stir at 0°C for 30 minutes to generate the activated ester (O-At ester).[1] Note: The solution typically turns yellow/orange.[1]
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Amine Addition: Add 1-methylpiperazine (9.6 mL, 86.9 mmol) dropwise over 10 minutes.
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Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by LC-MS (Target mass [M+H]+ = 221.1).
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Workup (Self-Validating Step):
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Dilute reaction with EtOAc (300 mL).[1]
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Wash with saturated NaHCO₃ (2 x 100 mL) to remove HOBt/HATU byproducts.[1]
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Critical Purification Step: Extract the organic layer with 1M HCl (3 x 50 mL).[1] The product (containing the basic piperazine and pyridine) will protonate and move to the aqueous phase; non-basic impurities remain in the organic phase.[1]
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Basify the combined aqueous extracts to pH 10 using 4M NaOH.
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Extract back into DCM (3 x 100 mL).
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Dry over Na₂SO₄, filter, and concentrate in vacuo.
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Final Polish: Recrystallize from EtOAc/Hexanes or triturate with cold diethyl ether to yield an off-white solid.
Part 4: Functional Applications & Quality Assurance[1][2]
Drug Development Context
This compound is rarely the final drug; it is a scaffold .[1]
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Kinase Inhibition: The 4-amino group is often derivatized (e.g., via reductive amination or further amide coupling) to create larger inhibitors.[1] However, in some designs, the free amine interacts directly with the "gatekeeper" residue in the kinase pocket.[1]
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PROTAC Linkers: The piperazine tail provides a convenient handle (the N-methyl can be demethylated to a free secondary amine) for attaching E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs).[1]
Analytical QC Criteria
To ensure reliability in biological assays, the following QC metrics must be met:
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | Characteristic peaks: Pyridine protons (d, ~8.0 ppm; s, ~7.2 ppm; d, ~6.6 ppm), Piperazine multiplet (~3.5 ppm), N-Me singlet (~2.2 ppm). |
| Purity | HPLC (C18, 0.1% TFA) | > 98.0% Area Under Curve (AUC). |
| Residual Solvent | GC-Headspace | DMF < 880 ppm (ICH Q3C limit).[1] |
| Water Content | Karl Fischer | < 1.0% w/w (Hygroscopic nature of piperazines).[1] |
Part 5: Handling & Stability[1]
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Storage: Store at -20°C. The free base is stable but can absorb atmospheric CO₂ over time (forming carbamates) or oxidize at the amino group if left exposed to light and air.[1]
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Safety:
References
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Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Context: Use of piperazine tails for solubility optimization).
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Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link
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National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5326880 (Analogous Structure). PubChem. Link
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Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. (Context: HATU coupling mechanism). Link
